
1,2-Oxazole-3,5-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxazole-3,5-dicarbonyl dichloride is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is a derivative of oxazole, which is known for its wide range of biological activities and applications in medicinal chemistry . The presence of two carbonyl chloride groups at positions 3 and 5 makes this compound highly reactive and useful in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-oxazole-3,5-dicarbonyl dichloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal complexes
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, esters, and thioesters. These products have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
1,2-Oxazole-3,5-dicarbonyl dichloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-oxazole-3,5-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazole: Contains the oxazole ring but with different substitution patterns.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness
1,2-Oxazole-3,5-dicarbonyl dichloride is unique due to the presence of two highly reactive carbonyl chloride groups, which make it a versatile intermediate in chemical synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .
Propriétés
Numéro CAS |
80887-20-3 |
|---|---|
Formule moléculaire |
C5HCl2NO3 |
Poids moléculaire |
193.97 g/mol |
Nom IUPAC |
1,2-oxazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C5HCl2NO3/c6-4(9)2-1-3(5(7)10)11-8-2/h1H |
Clé InChI |
BTAZTUZCVOPGQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


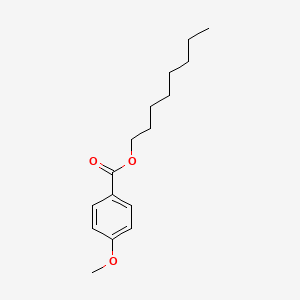


![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
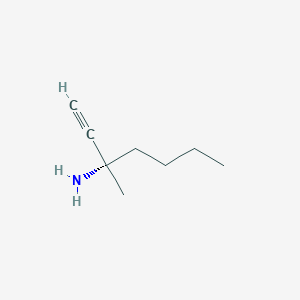
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
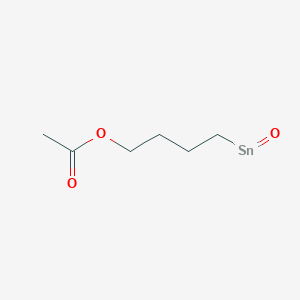
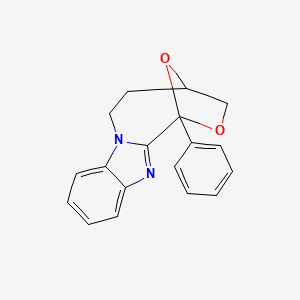
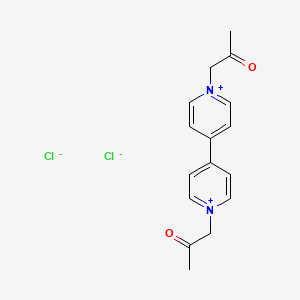


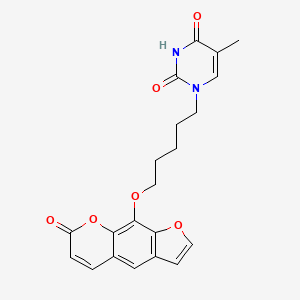
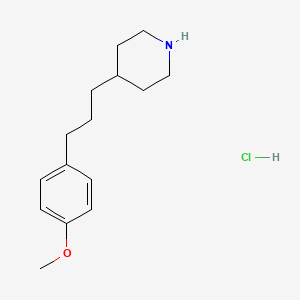
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
